molecular formula C12H16ClNO4S B7781338 (2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid

(2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid

Cat. No.: B7781338
M. Wt: 305.78 g/mol
InChI Key: LFULISIPSBADSX-LYNSQETBSA-N
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Description

(2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a 4-chlorophenylsulfonamido group attached to a 3-methylpentanoic acid backbone, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid typically involves the following steps:

    Formation of the 4-chlorophenylsulfonamide: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Attachment to the 3-methylpentanoic acid: The 4-chlorophenylsulfonamide is then coupled with 3-methylpentanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(4-bromophenylsulfonamido)-3-methylpentanoic acid
  • (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid
  • (2S,3R)-2-(4-methylphenylsulfonamido)-3-methylpentanoic acid

Uniqueness

(2S,3R)-2-(4-chlorophenylsulfonamido)-3-methylpentanoic acid is unique due to the presence of the 4-chlorophenylsulfonamido group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16)/t8?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFULISIPSBADSX-LYNSQETBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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